Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate
Description
Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate is a methyl ester derivative of pteroic acid, a structural component of folic acid (vitamin B9). Folic acid comprises three moieties: a pteridine ring, p-aminobenzoic acid (PABA), and glutamic acid . The target compound retains the pteridine-PABA core but replaces the glutamic acid with a methyl ester group at the carboxylic acid position of PABA . It is often identified as an intermediate or impurity in folic acid synthesis and is critical in pharmaceutical quality control .
Molecular Formula: C₁₄H₁₄N₆O₃
Molecular Weight: 314.30 g/mol
Key Features:
- Pteridine ring: A 2-amino-4-oxo-1,4-dihydropteridin-6-yl group, which is redox-active and critical for binding in biological systems.
- Methyl ester: Enhances lipophilicity compared to the free acid form (pteroic acid).
- Structural role: Serves as a truncated folic acid analog, lacking the glutamic acid chain required for cellular uptake via folate receptors .
Properties
IUPAC Name |
methyl 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-24-14(23)8-2-4-9(5-3-8)17-6-10-7-18-12-11(19-10)13(22)21-15(16)20-12/h2-5,7,17H,6H2,1H3,(H3,16,18,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFRAOCZBREAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
The compound is synthesized through a multi-step coupling protocol involving pteroic acid derivatives and methyl 4-aminobenzoate. Key steps include:
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Activation of the pteridinylmethylamine intermediate using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or PyBOP.
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Coupling with methyl 4-aminobenzoate under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA).
Experimental Data
| Parameter | Value | Source |
|---|---|---|
| Reagents | PyBOP, DIPEA, DMF | |
| Reaction Time | 1 hour (argon bubbling) | |
| Yield | 43 mg (51% after HPLC) | |
| Purification | Reverse-phase HPLC (C18 column) |
Key Observations :
-
The use of PyBOP as a coupling agent minimizes racemization and improves efficiency compared to traditional carbodiimide methods.
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DMF is preferred for solubility, but dichloromethane (DCM) may be substituted for temperature-sensitive reactions.
Hydrazine-Mediated Cyclocondensation
Reaction Scheme
This method involves cyclocondensation of 2,4,5-triaminopyrimidin-6-one with methyl 4-(bromomethyl)aminobenzoate in the presence of hydrazine hydrate:
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Formation of the pteridine ring via hydrazine-mediated cyclization.
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Methyl esterification using methanol/sulfuric acid.
Experimental Data
| Parameter | Value | Source |
|---|---|---|
| Cyclization Agent | Hydrazine monohydrate | |
| Solvent | 2-Propanol | |
| Temperature | Reflux (80°C) | |
| Yield | 68% (isolated) |
Key Observations :
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Hydrazine acts as both a base and a nucleophile, facilitating ring closure.
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Crude products often require silica gel chromatography (eluent: ethyl acetate/methanol 9:1) to remove polymeric byproducts.
Microwave-Assisted Synthesis
Reaction Scheme
Microwave irradiation accelerates the coupling between 6-(chloromethyl)-2-amino-1,4-dihydropteridin-4-one and methyl 4-aminobenzoate:
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Nucleophilic substitution at the chloromethyl group.
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In situ esterification under acidic conditions.
Experimental Data
Key Observations :
-
Microwave synthesis reduces reaction times from hours to minutes.
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Optimal pH for substitution is maintained using acetic acid as a buffer.
Analytical Characterization
Key Spectral Data
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Solid-Phase Coupling | High purity, scalable | Costly reagents (PyBOP) |
| Hydrazine Cyclization | High yield, simple conditions | Requires toxic hydrazine |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Physicochemical Properties
| Property | Methyl 4-(((2-amino-4-oxo...)benzoate | Pteroic Acid | Folic Acid | Methotrexate |
|---|---|---|---|---|
| Solubility | Low (ester enhances lipophilicity) | Low (free acid) | Moderate (polar) | Low (lipophilic) |
| Stability | Hydrolyzes to pteroic acid in water | Stable | pH-sensitive | Light-sensitive |
| Melting Point | Not reported | >250°C (decomposes) | 250°C (decomposes) | 195–200°C |
Biological Activity
Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate, a derivative of pteroic acid, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and is characterized by a pteridinyl moiety linked to a benzoate group. The synthesis typically involves the reaction of pteroic acid derivatives with methylating agents under controlled conditions, which may include the use of catalysts to enhance yield and purity.
This compound interacts with various molecular targets within biological systems. It can function as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways that are crucial for cell growth and proliferation. Notably, it has been studied for its potential role in inhibiting certain enzymes related to cancer progression .
Enzymatic Interactions
Research indicates that this compound may inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms. Such interactions could lead to reduced cell proliferation in cancerous tissues. For instance, studies have shown that similar compounds can affect the cell cycle progression in cancer cell lines, suggesting a potential for antitumor activity .
Antitumor Activity
Several studies have explored the antitumor properties of compounds related to this compound. For example, derivatives have demonstrated significant inhibition of cell proliferation in human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Case Study on Cell Proliferation : A study examining the effects of related pteridin derivatives showed that they inhibited the proliferation of epidermoid carcinoma cells (KB cells), leading to a transient accumulation in S and G2/M phases of the cell cycle . This suggests that this compound may share similar properties.
- Inhibition Studies : In vitro studies have indicated that compounds with structural similarities can inhibit key enzymes involved in oncogenic signaling pathways. This inhibition could potentially lead to decreased tumor growth rates in various cancer models .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C14H12N6O3 | Potential antitumor activity |
| Pteroic Acid | C14H12N6O3 | Precursor; involved in folate metabolism |
| Folic Acid | C19H19N7O6 | Essential for DNA synthesis; potential anticancer properties |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate, and how can yield and purity be optimized?
- Answer : Synthesis typically involves multi-step routes starting with coupling reactions between pteridin-6-ylmethylamine derivatives and methyl 4-aminobenzoate. Key steps include:
- Amination : Use reductive amination or nucleophilic substitution to attach the pteridin-6-ylmethyl group to the benzoate scaffold.
- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during synthesis.
- Optimization : Improve yield via refluxing in polar aprotic solvents (e.g., DMF or DMSO) and purify intermediates using silica gel chromatography or preparative HPLC .
Q. How can the structural identity of this compound be confirmed using crystallographic or spectroscopic techniques?
- Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths, angles, and stereochemistry. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) enhance resolution .
- Spectroscopy : Validate via H/C NMR (e.g., DMSO-d solvent, δ = 3.86 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What is the compound’s hypothesized role in folate metabolism or enzyme inhibition?
- Answer : Structurally analogous to folic acid (Vitamin B9), it may act as a dihydrofolate reductase (DHFR) inhibitor or interfere with one-carbon transfer processes. Test hypotheses via:
- Enzyme assays : Measure IC values against recombinant DHFR using UV-Vis spectrophotometry to track NADPH oxidation .
- Cellular studies : Assess folate-dependent pathway disruption in cancer cell lines (e.g., HT-1080) using thymidylate synthase activity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray) for this compound?
- Answer :
- Cross-validation : Compare crystallographic data (e.g., torsion angles from SHELXL refinement) with NMR-derived NOESY/ROESY correlations to confirm stereochemistry.
- Dynamic effects : Account for solvent-induced conformational changes in NMR by analyzing variable-temperature spectra .
Q. What strategies are effective for profiling impurities or degradation products in synthesized batches?
- Answer :
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and MS/MS fragmentation patterns with reference standards (e.g., Methotrexate Impurity C, CAS 2410-93-7) .
- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions, then monitor degradation pathways via LC-UV .
Q. What computational approaches predict the compound’s binding affinity to folate receptors or enzymes?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the folate receptor alpha (FRα) binding pocket. Validate with mutagenesis studies targeting key residues (e.g., Lys136, Asp221) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
